molecular formula C24H22F3N3O2 B304222 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Número de catálogo B304222
Peso molecular: 441.4 g/mol
Clave InChI: GCNGHUCAMXSTCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.

Mecanismo De Acción

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide selectively binds to and inhibits the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway, which promote cell survival and proliferation. Inhibition of BTK by 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide leads to the suppression of these pathways and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis in B cell malignancies in vitro and in vivo. In preclinical models, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit tumor growth and enhance the activity of other chemotherapeutic agents. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages as a tool for studying BCR signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, which allows for the specific targeting of this pathway. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, which may have clinical implications. However, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. Additionally, the long half-life of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide may make it difficult to study its pharmacokinetics in vivo.

Direcciones Futuras

There are several future directions for the study of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in patients with B cell malignancies. These trials will provide important information about the clinical utility of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Second, further preclinical studies are needed to evaluate the potential synergy between 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and other chemotherapeutic agents. Third, the development of new BTK inhibitors with improved pharmacokinetic properties may further enhance the clinical utility of this class of drugs. Finally, the study of BCR signaling and its role in B cell malignancies may lead to the identification of new therapeutic targets and the development of novel drugs.

Métodos De Síntesis

The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 2-methyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 6-methylpyridin-2-amine in the presence of a coupling reagent. The resulting intermediate is then reduced to the corresponding amine, which is subsequently treated with 2,4-dichloro-5-fluorophenyl isocyanate to yield 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Aplicaciones Científicas De Investigación

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro and in vivo studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell malignancies. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, such as ibrutinib and venetoclax, in preclinical models.

Propiedades

Nombre del producto

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Fórmula molecular

C24H22F3N3O2

Peso molecular

441.4 g/mol

Nombre IUPAC

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H22F3N3O2/c1-13-7-5-12-19(28-13)30-23(32)20-14(2)29-17-10-6-11-18(31)22(17)21(20)15-8-3-4-9-16(15)24(25,26)27/h3-5,7-9,12,21,29H,6,10-11H2,1-2H3,(H,28,30,32)

Clave InChI

GCNGHUCAMXSTCS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

SMILES canónico

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.